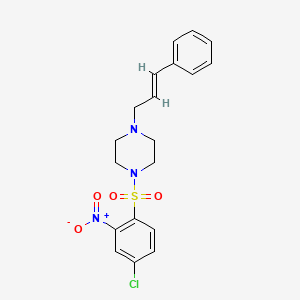
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide" is a part of a broader category of chemicals known for their potential in various fields of chemistry and pharmacology. These compounds are characterized by their complex molecular structure that involves chlorophenyl, pyridazinyl, thio, and trifluoromethyl phenyl groups, contributing to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar acetamide compounds often involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of related pyridazine derivatives has been accomplished through reactions starting from appropriate phenylacetate precursors, followed by various coupling and functionalization reactions to introduce the desired substituents (Narayana et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray crystallography, demonstrating complex arrangements of atoms and bonds. These structures are often stabilized by a combination of hydrogen bonds and other non-covalent interactions, such as π-π stacking and halogen bonds, contributing to their solid-state organization and potentially affecting their reactivity and properties (Boechat et al., 2011).
Chemical Reactions and Properties
Acetamide derivatives like the one can undergo various chemical reactions, including nucleophilic substitution, condensation, and redox reactions, depending on their functional groups. The presence of a pyridazine ring and chlorophenyl group can influence the electron distribution across the molecule, affecting its reactivity towards different reagents and conditions.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. For instance, crystal structure analysis of similar compounds reveals how molecular packing, hydrogen bonding, and other intermolecular forces influence their physical state and stability (Narayana et al., 2016).
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Pyridazinone compounds, including derivatives similar to the compound , have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), offering a promising route for the development of anti-inflammatory and analgesic agents. These compounds have shown significant oral anti-inflammatory potency and gastric safety in animal models, alongside potential applications in the treatment of pain and inflammation associated with conditions such as arthritis (Asif, 2016).
Environmental Sciences and Toxicity Studies
The environmental impact and toxicity of various chemical compounds, including those structurally related to 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, have been a subject of research. For instance, the study of thiophene analogues of known carcinogens has provided insights into potential carcinogenicity and environmental persistence of novel chemical entities, offering a foundation for evaluating the environmental and health risks associated with new compounds (Ashby et al., 1978).
Synthesis and Chemical Properties
Research into the synthesis and physico-chemical properties of compounds like 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide has expanded the understanding of their reactivity, stability, and potential applications in various domains, including organic synthesis and the development of novel pharmaceuticals. The exploration of synthetic methodologies and the evaluation of chemical properties facilitate the discovery of new drugs and materials with improved efficacy and safety profiles (Saeed et al., 2017).
properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3OS/c20-14-5-1-12(2-6-14)16-9-10-18(26-25-16)28-11-17(27)24-15-7-3-13(4-8-15)19(21,22)23/h1-10H,11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPYKXMXPVDOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2483015.png)
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483017.png)
![[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/no-structure.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2483020.png)

![Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2483022.png)
![1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride](/img/structure/B2483023.png)

![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2483025.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2483026.png)
![methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate](/img/structure/B2483027.png)
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B2483032.png)
![N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2483037.png)